molecular formula C8H8O3 B047063 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid CAS No. 70838-71-0

2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

Cat. No. B047063
CAS RN: 70838-71-0
M. Wt: 157.18 g/mol
InChI Key: IWYDHOAUDWTVEP-RALIUCGRSA-N
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Description

The compound "2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid" is a deuterated organic compound, which suggests its utility in various scientific research fields due to the incorporation of deuterium atoms. Deuterated compounds are often used in NMR spectroscopy and other analytical techniques to investigate molecular structures and dynamics.

Synthesis Analysis

While specific synthesis details for "2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid" were not found, related compounds such as derivatives of organophosphorus acids have been synthesized through biotransformation and chemical synthesis methods. For instance, racemic organophosphorus acids were synthesized and hydrolyzed using bacterial species as biocatalysts, showing stereoselective reactions (Majewska, 2015).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as triorganotin(IV) derivatives, reveals complex coordination geometries and bonding configurations, as determined by spectroscopic and X-ray crystallographic techniques (Baul et al., 2002).

Chemical Reactions and Properties

The chemical reactions of related compounds include hydrolytic cleavage and stereoselective hydrolysis, demonstrating the influence of molecular configuration on reaction pathways (Davidek et al., 2006). Additionally, the synthesis of related compounds involves steps like racemization, esterification, and reduction, showcasing a variety of chemical transformations.

Physical Properties Analysis

The physical properties of closely related compounds, such as crystallinity and hydrogen bonding patterns, have been elucidated through crystallographic studies. These studies reveal the importance of molecular geometry and intermolecular interactions in determining the solid-state structure of the compounds (Guzei et al., 2010).

Chemical Properties Analysis

Chemical properties such as acidity, reactivity, and stability of related compounds have been characterized through various spectroscopic techniques. For example, the synthesis and characterization of tetrazole derivatives have provided insights into their potential as superoxide scavengers and anti-inflammatory agents (Maxwell et al., 1984).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    A study by Matthews et al. (1997) details the synthesis of (R)-(2,3,4,5,6-Pentadeuterophenyl)oxirane, a compound related to 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid, showcasing its complex synthesis process starting from benzene-d6 (Matthews, Ellis, Cullis, & Farmer, 1997).

  • Chemical Derivatization and Applications

    Research by Majewska (2019) discusses the use of a similar compound, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, as a versatile chiral phosphonic auxiliary. This indicates potential applications in chemical derivatization, especially for chiral compounds (Majewska, 2019).

Biological and Pharmacological Research

  • Biotransformations and Stereochemistry

    Majewska (2015) also conducted a study on the biotransformation of 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, exploring its stereochemical properties and biological reactions using bacterial species (Majewska, 2015).

  • Potential Antibacterial Activity

    Ewadh et al. (2013) investigated the antibacterial properties of 2-(2-hydroxy phenylimino) acetic acid, a compound structurally related to your compound of interest. This suggests potential applications in developing antibacterial agents (Ewadh, Hasan, Bnyan, Mousa, Sultan, & Ewadh, 2013).

Analytical Applications

  • Analytical Chemistry Applications: In analytical chemistry, derivatives of phenylacetic acid compounds have been used as internal standards or for derivatization in various assays, as discussed in studies by Sjöquist et al. (1973) and Nardi et al. (1993). These applications demonstrate the versatility of such compounds in enhancing the accuracy and efficiency of analytical methods (Sjöquist, Lindström, & Anggard, 1973); (Nardi, Eliseev, Boček, & Fanali, 1993).

properties

IUPAC Name

2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYDHOAUDWTVEP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

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